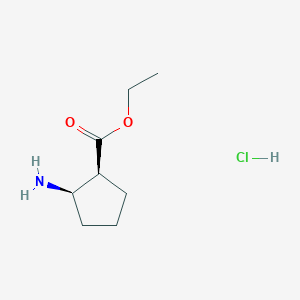
3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile
Descripción general
Descripción
3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPPA and has a molecular formula of C10H7ClN2. CPPA is a white to light yellow crystalline powder that is soluble in organic solvents such as DMSO and ethanol. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Novel compounds involving 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles, which include structures related to 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile, have been synthesized showcasing the versatility of pyrazole derivatives in chemical synthesis (Khalifa et al., 2017). These compounds' structures were confirmed through chemical and spectroscopic data, highlighting their potential in further chemical applications.
Material Science and Coordination Chemistry
- In material science, the reaction of 3-(4-pyridyl)pyrazole with cobalt(II) chloride in acetonitrile has been explored to afford complexes with significant structural characteristics. Such reactions demonstrate the potential of pyrazole derivatives in forming coordination compounds with interesting geometrical and bonding properties, useful in material science and catalysis (Davies et al., 2005).
Computational Design and Drug Discovery
- The rational design and synthesis of densely functionalized pyrazole derivatives have been reported, with a focus on their application in optimizing inhibition of protein kinases. Computational design and structure-activity relationships of such compounds can significantly contribute to the drug discovery process, providing insights into candidate drugs' properties and effects (Singh et al., 2009).
Antimicrobial and Molecular Docking Studies
- Pyrazole derivatives have been optimized using the density functional theory (DFT) method and tested for antimicrobial activity. Molecular docking studies of these compounds reveal potential antimicrobial properties, with specific molecular interactions responsible for their efficacy. Such studies are crucial in the development of new antimicrobial agents and understanding their mechanism of action (Sivakumar et al., 2020).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various proteins such as tyrosine-protein kinase lyn, proto-oncogene tyrosine-protein kinase src, and tyrosine-protein kinase lck . These proteins play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and immune responses.
Mode of Action
This can result in alterations in cellular signaling pathways, potentially affecting cell function and behavior .
Biochemical Pathways
Similar compounds have been shown to influence various biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial activities . These effects suggest that the compound may interact with multiple biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Similar compounds have been shown to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
2-[3-(4-chlorophenyl)pyrazol-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3/c12-10-3-1-9(2-4-10)11-5-7-15(14-11)8-6-13/h1-5,7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXBZMXJVYRBHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2)CC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B3043870.png)



![1,6-Dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B3043876.png)
![4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3043877.png)
![(R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B3043878.png)






